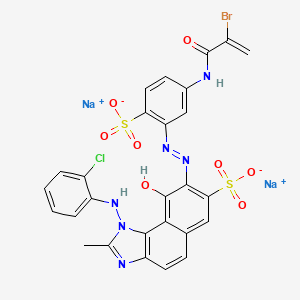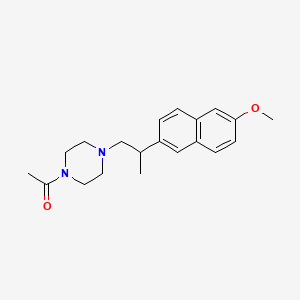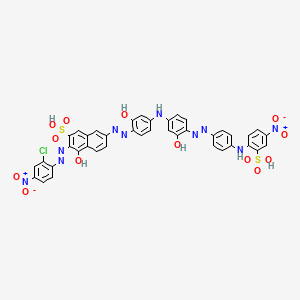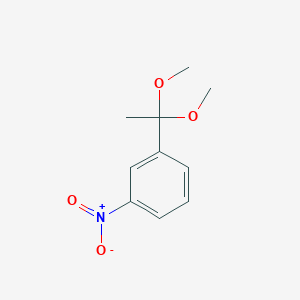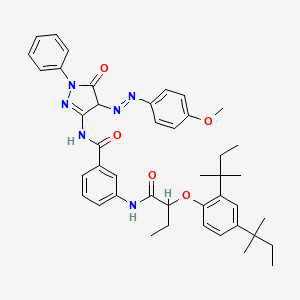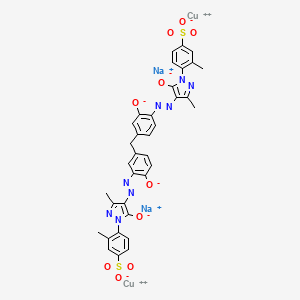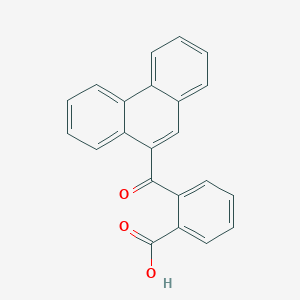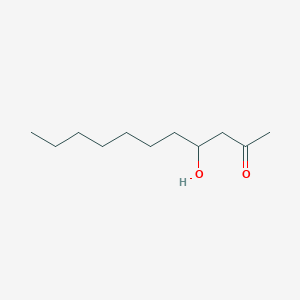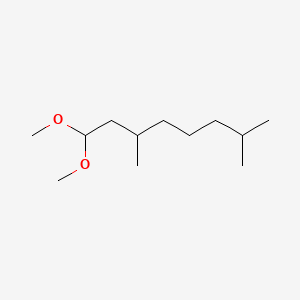
2,4,6-Trimethylphenyl 2,5-xylyl 2,6-xylyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethylphenyl 2,5-xylyl 2,6-xylyl phosphate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple methyl groups attached to phenyl and xylyl rings, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylphenyl 2,5-xylyl 2,6-xylyl phosphate typically involves the reaction of 2,4,6-trimethylphenol with 2,5-xylyl chloride and 2,6-xylyl chloride in the presence of a phosphorylating agent such as phosphorus oxychloride. The reaction is carried out under controlled conditions, often requiring an inert atmosphere and specific temperature ranges to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trimethylphenyl 2,5-xylyl 2,6-xylyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions may yield simpler phosphates or phosphines.
Substitution: The methyl groups and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
Major products formed from these reactions include various phosphates, phosphines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethylphenyl 2,5-xylyl 2,6-xylyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2,4,6-Trimethylphenyl 2,5-xylyl 2,6-xylyl phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple methyl groups and phenyl rings allow it to fit into specific binding sites, influencing biochemical pathways and reactions. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,4,6-trimethylphenyl)phosphine: Known for its use in catalysis and organic synthesis.
Tris(2,4,6-trimethoxyphenyl)phosphine: Utilized in coupling reactions and as a ligand in coordination chemistry.
Uniqueness
2,4,6-Trimethylphenyl 2,5-xylyl 2,6-xylyl phosphate stands out due to its specific combination of methyl groups and phenyl rings, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Eigenschaften
CAS-Nummer |
73179-46-1 |
|---|---|
Molekularformel |
C25H29O4P |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
(2,5-dimethylphenyl) (2,6-dimethylphenyl) (2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C25H29O4P/c1-16-11-12-18(3)23(15-16)27-30(26,28-24-19(4)9-8-10-20(24)5)29-25-21(6)13-17(2)14-22(25)7/h8-15H,1-7H3 |
InChI-Schlüssel |
GHJBTLMYTDPUKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)OC3=C(C=C(C=C3C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



